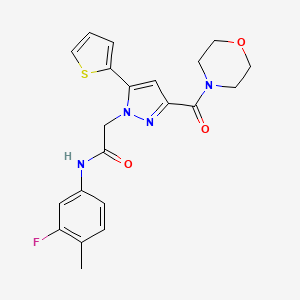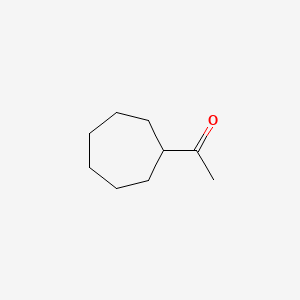
1-Cycloheptylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hydrogenation Processes
- Supercritical CO2 has been used as a reaction medium for the selective hydrogenation of acetophenone to 1-phenylethanol, a compound used in the pharmaceutical industry as an anti-inflammatory and analgesic drug, and as a food additive in chewing gums and yogurts. The use of supercritical carbon dioxide, an environmentally benign solvent, and the effects of various reaction parameters on this process were studied (More & Yadav, 2018).
Photoisomerization Research
- The enantiodifferentiating geometrical photoisomerization of (Z)-cycloheptene has been studied, producing optically active (E)-cycloheptene. This work explores the efficiency of chirality transfer in the excited state and how it is influenced by the solvent and temperature, providing insights into the chemistry of cycloheptenes (Hoffmann & Inoue, 1999).
Degradation Studies
- A study on cyclohexane degradation by Rhodococcus sp. EC1 revealed its ability to degrade not only cyclohexane but also other hydrocarbons like hexane, highlighting the potential for bioremediation of recalcitrant hydrocarbons (Lee & Cho, 2008).
Polymer Science
- Cyclodextrin polyurethane resins, synthesized by polymerization of cyclodextrins with diisocyanates, show strong interactions with guest molecules containing π-electrons or heteroatoms, suggesting applications in distinguishing between configurations of xylene isomers and pyridine derivatives (Mizobuchi, Tanaka, & Shono, 1980).
Drug Delivery Systems
- Polyurethane and poly(ether urethane)-based nanocapsules have been developed for the delivery of alpha-tocopherol, a strong antioxidant used in medical and cosmetic applications. The study of these nanocapsules offers insights into drug carrier systems and their stability and encapsulation efficiency (Bouchemal et al., 2004).
Catalysis and Material Science
- The selective hydrogenation of 1- and 2-phenylethanols over noble metal catalysts in supercritical carbon dioxide was studied, highlighting its potential in the catalytic ring hydrogenation processes and the production of cyclohexylethanols (Sato et al., 2006).
Polymer Synthesis and Applications
- Polyrotaxanes and polypseudorotaxanes, formed by cyclodextrins and linear polymers, have been explored as drug delivery carriers. These structures have potential applications in drug absorption, controlled release, and targeting for various drugs (Higashi, Motoyama, & Arima, 2013).
Environmental and Chemical Engineering
- In a study on the modeling of reactive distillation in the production process of high purity cyclohexanone for caprolactam production, the model showed favorable predictions on temperature profiles, concentration profile, and conversion of compounds in each stage of the column. This research provides insights into the industrial production and purification processes of cyclohexanone (Lorenzo et al., 2016).
Safety and Hazards
“1-Cycloheptylethan-1-one” is classified as a combustible liquid. It may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
1-cycloheptylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(10)9-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPAGSFYXVSYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2810156.png)
![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)
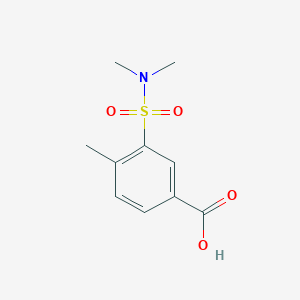
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2810160.png)
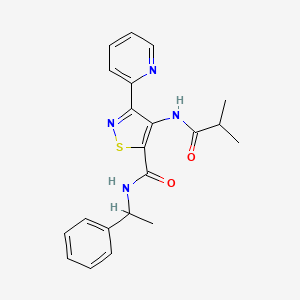
![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)


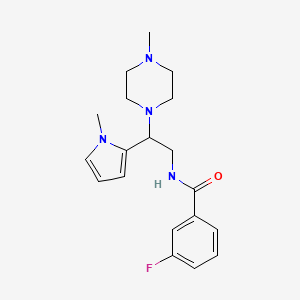
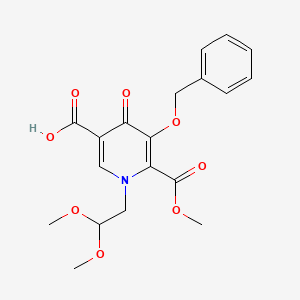
![[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride](/img/structure/B2810170.png)
